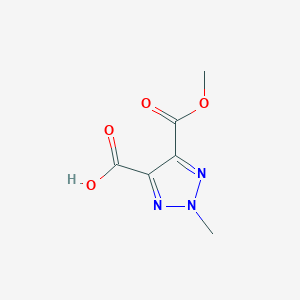

5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid

Description

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula |

C6H7N3O4 |

|---|---|

Molecular Weight |

185.14 g/mol |

IUPAC Name |

5-methoxycarbonyl-2-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O4/c1-9-7-3(5(10)11)4(8-9)6(12)13-2/h1-2H3,(H,10,11) |

InChI Key |

OYNVOGGLMYITMM-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(C(=N1)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The methoxycarbonyl and carboxylic acid groups can be introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:

-

Reaction : Hydrolysis of the methyl ester to form 2-methyl-2H-1,2,3-triazole-4,5-dicarboxylic acid.

Decarboxylation of the carboxylic acid group occurs under thermal conditions (150–200°C), producing 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole .

Amide and Peptide Coupling

The carboxylic acid group participates in coupling reactions with amines using activating agents:

These reactions are critical for synthesizing bioactive conjugates with anticancer and antimicrobial activities .

Regioselective Reduction

The methoxycarbonyl group is selectively reduced to hydroxymethyl in the presence of NaBH₄:

| Starting Material | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 5-(Methoxycarbonyl)-2-methyl-2H-triazole-4-acid | NaBH₄ (4 eq.), MeOH/THF, 0°C | 5-(Hydroxymethyl)-2-methyl-2H-triazole-4-acid | 72% |

Reduction preserves the triazole ring while modifying the ester group .

Heterocyclization Reactions

The carboxylic acid group facilitates heterocycle formation via cyclocondensation:

-

Reaction : Cyclization with thiourea derivatives to form thiazole-triazole hybrids.

-

Conditions : POCl₃, 110°C, 8h.

These hybrids exhibit potent antiproliferative activity against NCI-H522 lung cancer cells (IC₅₀ = 1.2 μM) .

Salt and Coordination Complex Formation

The carboxylic acid group forms salts with amines (e.g., choline) and coordinates to transition metals:

-

Example : Reaction with Fe³⁺ in aqueous ethanol yields a stable Fe-triazole complex (λmax = 420 nm) .

-

Application : These complexes serve as catalysts for oxidation reactions, such as anomeric oxidations of quinolines .

Antimicrobial and Anticancer Activity

Derivatives of this compound demonstrate bioactivity:

Scientific Research Applications

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.

Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, such as antimicrobial or anticancer agents.

Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The methoxycarbonyl and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

5-(Methoxycarbonyl)furan-2-carboxylic acid: This compound has a furan ring instead of a triazole ring, leading to different chemical properties and reactivity.

5-(Methoxycarbonyl)picolinic acid:

Uniqueness

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the triazole ring with methoxycarbonyl and carboxylic acid groups makes this compound versatile for various applications in research and industry.

Biological Activity

5-(Methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme-inhibitory agent. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods involving the cycloaddition of azides and alkynes. The triazole ring formation is central to the compound's biological activity. The following table summarizes key synthesis methods reported in literature:

| Method | Reagents | Yield | Reference |

|---|---|---|---|

| Click Chemistry | Azide + Alkyne | 85% | |

| Microwave-Assisted Synthesis | Azide + Alkyne under microwave conditions | 90% | |

| Solvent-Free Synthesis | Azide + Alkyne in solid state | 75% |

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL against several pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be approximately 10 µM and 12 µM respectively . The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Studies

Several case studies illustrate the efficacy of this compound:

-

Case Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on lung cancer cells.

- Method : Treatment with varying concentrations of the compound over 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM with an increase in reactive oxygen species (ROS) levels indicating oxidative stress as a mechanism for inducing apoptosis .

-

Case Study on Antimicrobial Efficacy :

- Objective : Assess the antibacterial effects against resistant strains.

- Method : Disk diffusion method was employed.

- Results : The compound displayed notable inhibition zones against multidrug-resistant E. coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(methoxycarbonyl)-2-methyl-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized for yield?

- Methodology :

- Hydrothermal synthesis : A related triazole-carboxylic acid ligand was synthesized via hydrothermal reaction in a Teflon-lined autoclave at 433 K for 48 hours, yielding crystalline products . Adjusting temperature, pressure, and precursor ratios can optimize crystal quality and yield.

- Acid-catalyzed condensation : Analogous compounds (e.g., 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid) were synthesized using HCl (4 mol/L) under reflux, with stoichiometric control of precursors to minimize side reactions .

Q. What analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and π–π interactions in triazole derivatives .

- Spectroscopy :

- HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .

- NMR (¹H/¹³C) identifies substituent positions and confirms methoxycarbonyl and methyl group integration .

Advanced Research Questions

Q. How does the thermal stability of this compound impact its use in high-temperature reactions?

- Key findings : Related triazole-carboxylic acid ligands undergo decarboxylation at 160°C, limiting their utility in high-temperature syntheses .

- Methodological mitigation : Use lower temperatures (e.g., <100°C) or protective atmospheres (N₂/Ar) to stabilize the compound. Monitor decomposition via TGA (thermogravimetric analysis) or in situ FTIR .

Q. What role does this compound play in coordination chemistry, particularly in forming metal-organic frameworks (MOFs)?

- Case study : A structurally similar triazole-carboxylic acid ligand formed a zinc-based coordination polymer via µ-κ³N,N′:N′ bridging, creating helical chains stabilized by hydrogen bonds and π–π interactions .

- Design considerations :

- The carboxylic acid group facilitates metal coordination (e.g., Zn²⁺, Cu²⁺), while the triazole ring provides π-stacking sites for extended networks.

- Solvent choice (e.g., water vs. DMF) influences crystallinity and topology .

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Approach :

- DFT (Density Functional Theory) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole and carboxylic acid moieties .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What strategies exist to mitigate instability during in situ reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.